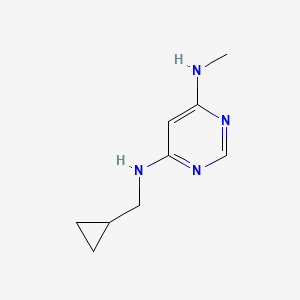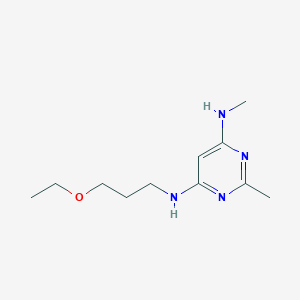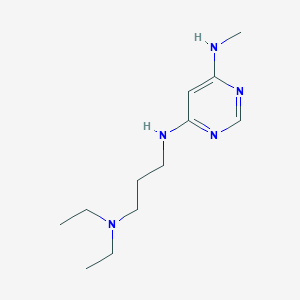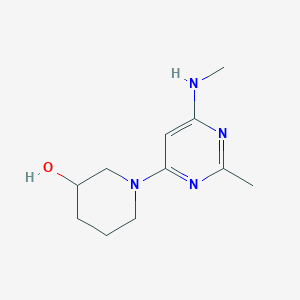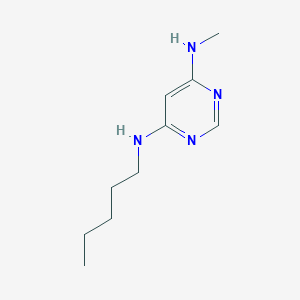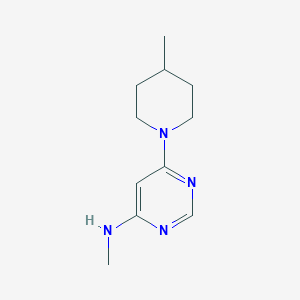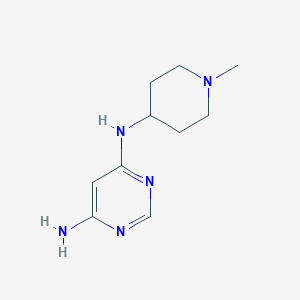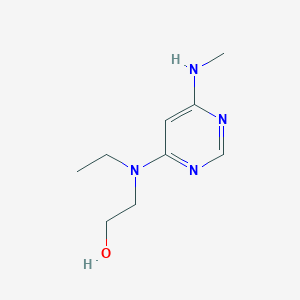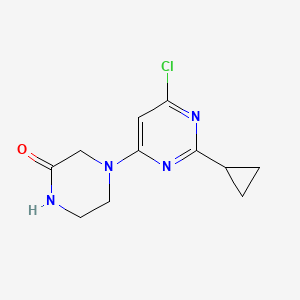
2-シクロプロピル-6-(5-フルオロピリジン-3-イル)ピリミジン-4-アミン
説明
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H11FN4 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬の合成
化合物の構造の一部であるシクロプロピルアミン部分は、さまざまな農薬の合成に使用されます。 これには、植物病気を防除することで作物の収量と品質を向上させるように設計された誘導体が含まれます . この化合物の構造は、生物活性を高めた新しい分子を作成するためのテンプレートとして機能します。
抗真菌剤
2-シクロプロピル-6-(5-フルオロピリジン-3-イル)ピリミジン-4-アミン誘導体は、その抗真菌活性を調べるために合成および試験されています。 これらの研究は、作物を真菌感染から保護するために使用できる新しい抗真菌剤を開発するために不可欠であり、食料安全保障と持続可能性を確保しています .
製薬研究
この化合物は、高品質の参照標準として購入できます。これは、製薬試験で使用されていることを示しています . これは、新しい薬の開発や製薬分析におけるベンチマークとして応用できる可能性があることを示唆しています。
化学合成
化学合成では、この化合物は潜在的な生物活性を有するさまざまな分子を作成するための構成ブロックとして使用できます。 その構造により、さまざまな置換と修飾が可能になり、医薬品化学において汎用性の高い試薬となっています.
生物活性研究
生物活性に関連する研究における化合物の役割は重要です。 その誘導体は、生物系に対する潜在的な影響について頻繁に調べられており、新しい治療薬の発見や生物経路の理解につながることがあります .
抵抗管理
この化合物とその誘導体は、農業における抵抗管理の研究において重要です。 既存の殺菌剤とは異なる作用機序を提供することで、害虫の抵抗進化に対抗するための戦略の開発に役立ちます .
作用機序
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria . The downstream effects include a decrease in ATP production and an increase in reactive oxygen species, which can lead to oxidative stress and cell death .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine’s action include a disruption in the energy balance of the cell, leading to cell death . This is particularly effective against cells that are rapidly dividing and have a high energy demand .
生化学分析
Biochemical Properties
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, the compound’s structure allows it to fit into specific enzyme pockets, potentially inhibiting or activating enzymatic functions .
Cellular Effects
The effects of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation states of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can influence the transcription of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
特性
IUPAC Name |
2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-9-3-8(5-15-6-9)10-4-11(14)17-12(16-10)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZQOORGCHMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CN=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine](/img/structure/B1470691.png)

